

Application Notes and Protocols for the Analytical Purity Assessment of Pyridazinone Compounds

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Compound of Interest

Compound Name: 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

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Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, robust and reliable analytical methods are essential for the accurate assessment of purity and the identification and quantification of impurities.

This document provides detailed application notes and protocols for the purity assessment of pyridazinone compounds using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Impurity Profiling

Impurities in drug substances can originate from various sources, including the synthesis process (starting materials, intermediates, by-products), degradation of the API, or contamination.^[1] The International Council for Harmonisation (ICH) guidelines necessitate the

identification and quantification of impurities to ensure the safety and quality of the final drug product.[\[1\]](#)

Common impurities in the synthesis of pyridazinone compounds can include:

- Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of initial reactants in the final product.
- Isomers: Positional isomers can be formed depending on the reaction conditions and the nature of the substituents.
- By-products from side reactions: The synthesis of the pyridazinone ring can be accompanied by side reactions leading to the formation of structurally related impurities.
- Degradation products: Pyridazinone compounds may degrade under stress conditions such as heat, light, humidity, and acidic or basic environments.
- Residual solvents: Organic solvents used during synthesis and purification may remain in the final API.[\[2\]](#)

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment of pyridazinone compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is the most widely used technique for determining the purity of drug substances and quantifying impurities due to its high resolution, sensitivity, and accuracy.[\[3\]](#) Reversed-phase HPLC with UV detection is the most common approach.

Data Presentation: Quantitative HPLC Purity Data for Representative Pyridazinone Compounds

Compound/ Impurity	HPLC Method	Purity (%) / Concentrati on	LOD	LOQ	Reference
Pirfenidone	Zorbax RX- C18 column (250 mm x 4.6 mm, 5.0 μm), Mobile Phase: 0.02 M KH ₂ PO ₄ buffer and acetonitrile (gradient), Detection: 220 nm	>99.5%	0.047 μg/mL	0.14 μg/mL	[4]
2-hydroxy-5- methyl pyridine (Pirfenidone Impurity)	(Same as above)	-	0.017 μg/mL	0.05 μg/mL	[4]
Iodobenzene (Pirfenidone Impurity)	(Same as above)	-	0.030 μg/mL	0.09 μg/mL	[4]
4-methoxy-2- (3(4-phenyl- 1- piperazinyl))p ropyl-2,3- dihydro-6- methyl-1,3- dioxo-1H- pyrrolo[3,4- c]pyridine	LiChrosorb® 100 RP-18 column (250 x 4.0 mm, 5 μm), Mobile Phase: Acetonitrile and phosphate buffer pH=2, Detection: 239 nm	>99%	-	-	[3]

Various C5-methyl Derivatives	Lux Amylose-2® column (250 mm x 4.6 mm, 5 µm), Mobile Phase: MeCN/IPA 90:10, Detection: 250 nm	ee = 99.9 %	-	-	[4]
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Experimental Protocol: HPLC Purity Determination of a Pyridazinone Compound

This protocol provides a general procedure that can be adapted for various pyridazinone derivatives. Method optimization will be required based on the specific properties of the analyte.

Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 10% A, 90% B

- 25-30 min: 10% A, 90% B
- 30.1-35 min: Re-equilibration to 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Monitor at a wavelength of maximum absorbance for the pyridazinone compound and its impurities (e.g., 254 nm, or scan with PDA).
- Injection Volume: 10 µL

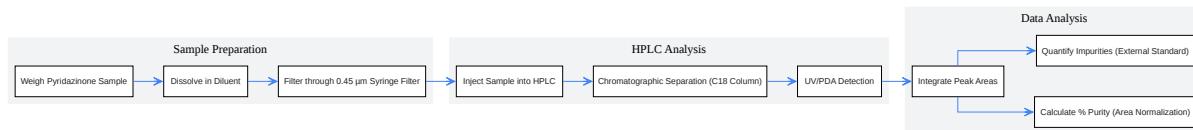
Sample Preparation:

- Accurately weigh about 10 mg of the pyridazinone sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

- Inject a blank (diluent) to ensure no interference from the solvent.
- Inject the prepared sample solution.
- The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- For impurity quantification, a reference standard of the impurity is required to create a calibration curve.

Workflow for HPLC Purity Analysis



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Caption: Workflow for HPLC purity analysis of pyridazinone compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the preferred method for the identification and quantification of residual solvents in pharmaceutical substances, as mandated by ICH guidelines.[2] Headspace GC is commonly used to introduce volatile solvents into the GC system, minimizing contamination of the instrument.[5]

Experimental Protocol: GC-MS Analysis of Residual Solvents

This is a general protocol and should be validated for the specific pyridazinone API.

Instrumentation:

- Gas chromatograph with a headspace autosampler and a mass selective detector.

Chromatographic Conditions:

- Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 5 minutes.
- Ramp 1: 10 °C/min to 120 °C.
- Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
- Injector Temperature: 250 °C
- Transfer Line Temperature: 250 °C
- Ion Source Temperature: 230 °C
- MS Scan Range: m/z 35-350

Headspace Parameters:

- Vial Equilibration Temperature: 80 °C
- Vial Equilibration Time: 30 minutes
- Loop Temperature: 90 °C
- Transfer Line Temperature: 100 °C

Sample Preparation:

- Accurately weigh approximately 100 mg of the pyridazinone sample into a 20 mL headspace vial.
- Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that dissolves the sample and is not a potential residual solvent.
- Crimp the vial securely.

Analysis:

- Analyze a blank vial containing only the diluent.
- Analyze a standard solution containing known amounts of the expected residual solvents.

- Analyze the sample vial.
- Identify and quantify residual solvents by comparing the retention times and mass spectra to the standard.

Workflow for GC-MS Residual Solvent Analysis



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Caption: Workflow for GC-MS analysis of residual solvents.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative ^1H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[\[6\]](#) It relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.[\[7\]](#)[\[8\]](#)

Experimental Protocol: qNMR Purity Determination

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh (to 0.01 mg) a known amount of the pyridazinone sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[\[9\]](#)

- Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[9]

NMR Acquisition Parameters (General Guidelines):

- Pulse Program: A simple 90° pulse sequence.
- Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
- Spectral Width: Wide enough to encompass all signals of interest.
- Acquisition Time: Sufficient to ensure high digital resolution.

Data Processing and Calculation:

- Process the spectrum with careful phasing and baseline correction.
- Integrate a well-resolved, non-overlapping signal for the pyridazinone analyte and a signal for the internal standard.
- Calculate the purity using the following equation:[8]

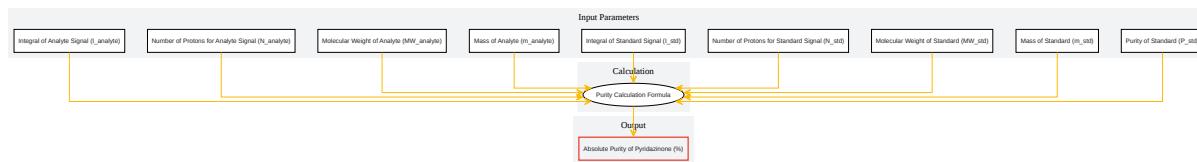
$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass

- P = Purity of the standard
- analyte = pyridazinone sample
- std = internal standard

Logical Relationship for qNMR Purity Calculation



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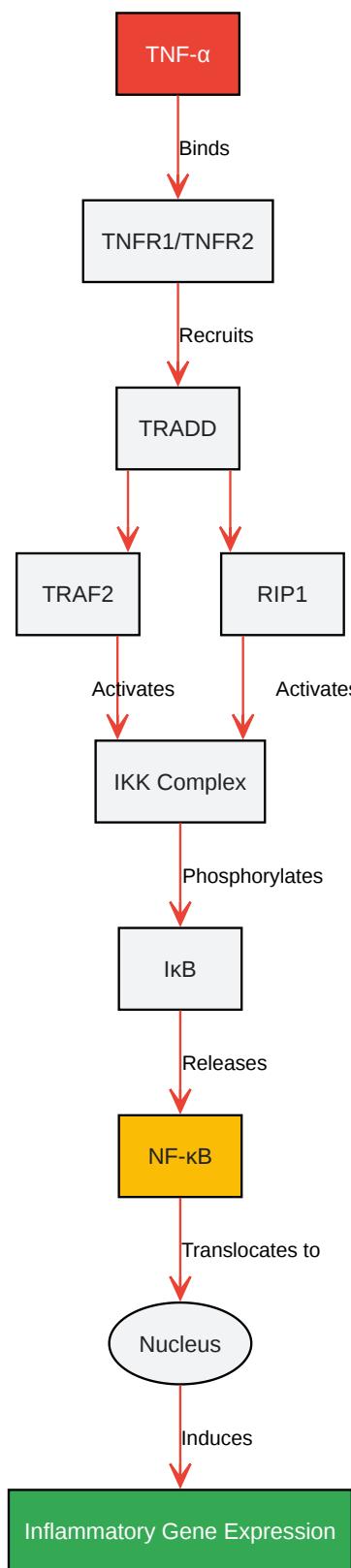
Caption: Logical relationship of parameters for qNMR purity calculation.

Signaling Pathways Modulated by Pyridazinone Compounds

Pyridazinone derivatives have been shown to modulate several key signaling pathways involved in inflammation and other physiological processes. Understanding these pathways can provide insights into their mechanism of action.

TNF- α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF- α) is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to the activation of transcription factors like NF- κ B and AP-1, which in turn regulate the expression of genes involved in inflammation and cell survival.[10][11]

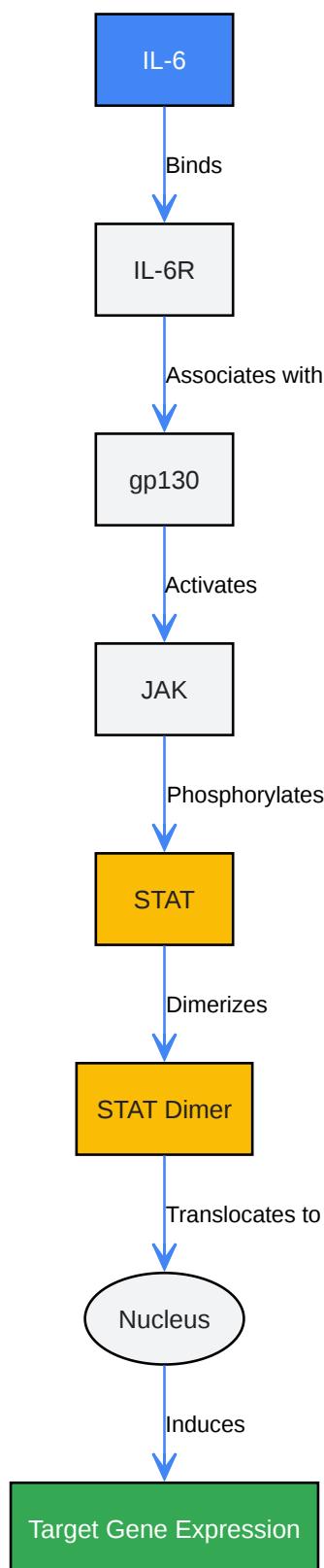


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Caption: Simplified TNF-α signaling pathway.

IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another key cytokine that signals through the JAK/STAT pathway. Binding of IL-6 to its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune response.[\[12\]](#)[\[13\]](#)

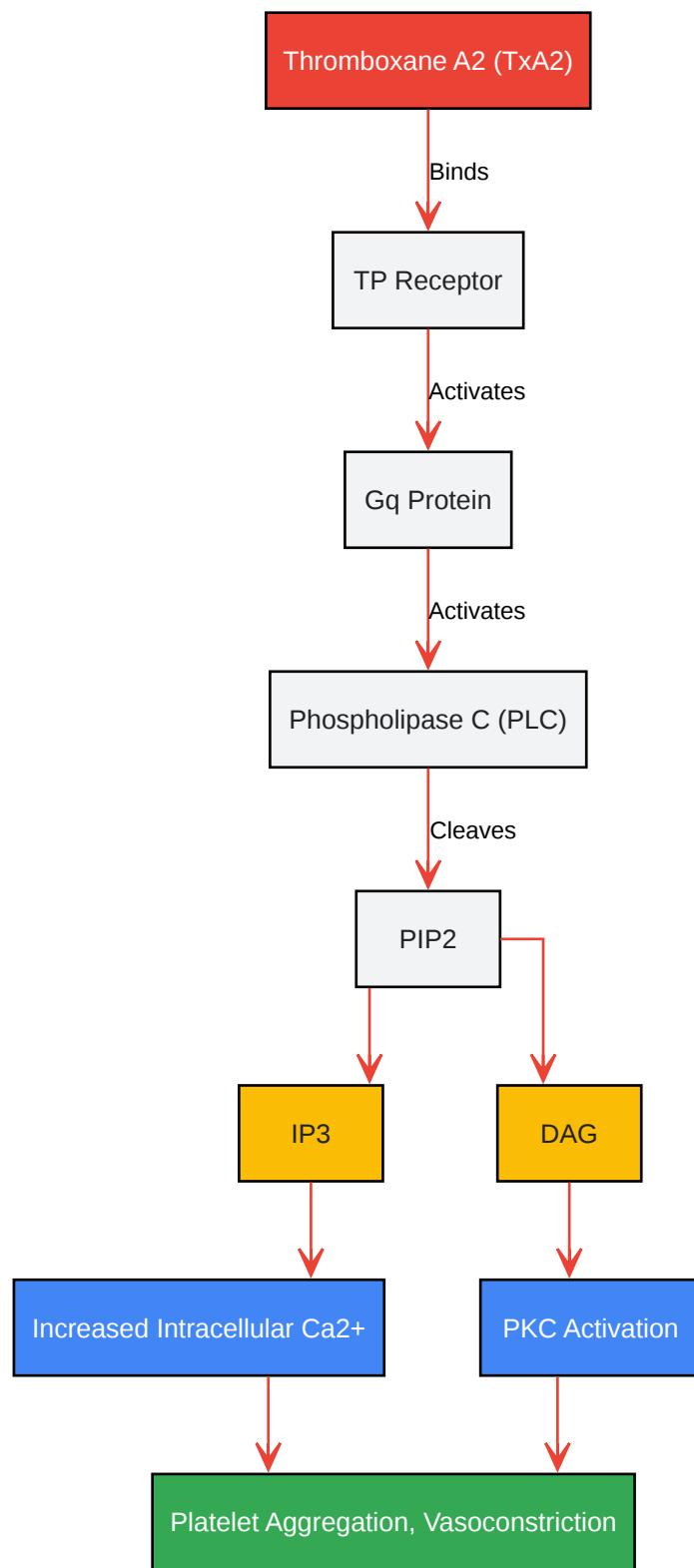


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Caption: Simplified IL-6 signaling pathway.

Thromboxane A2 (TxA2) Signaling Pathway

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction. It acts by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding activates Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[\[14\]](#)[\[15\]](#)

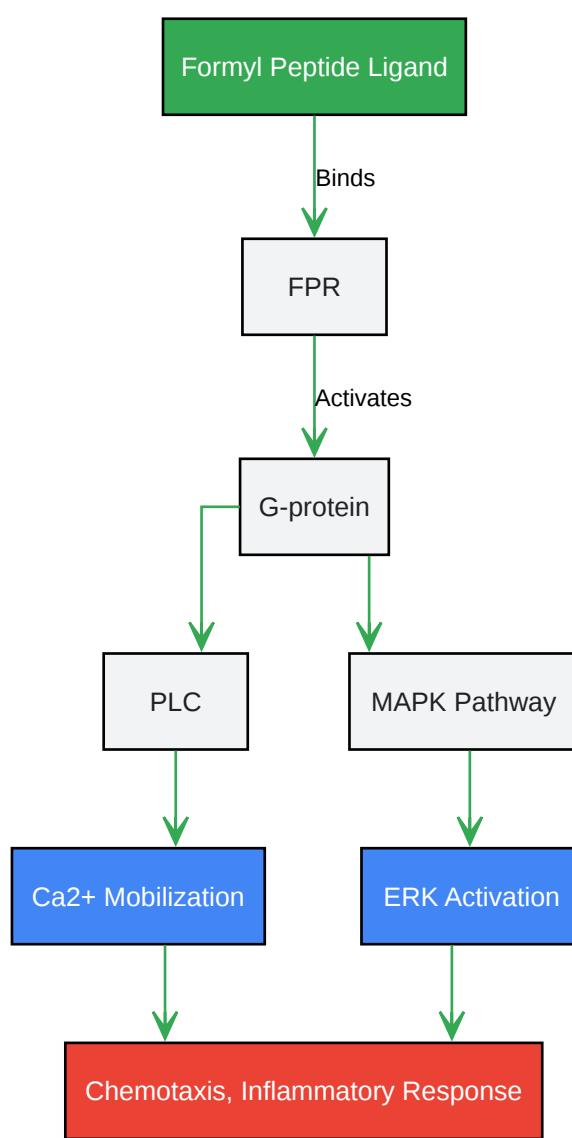


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Caption: Simplified Thromboxane A2 (TxA2) signaling pathway.

Formyl Peptide Receptor (FPR) Signaling Pathway

Formyl Peptide Receptors (FPRs) are G-protein coupled receptors involved in chemotaxis and inflammation.[16] Ligand binding to FPRs activates G-proteins, leading to downstream signaling events such as the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, resulting in cellular responses like migration and the release of inflammatory mediators.[17]



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Caption: Simplified Formyl Peptide Receptor (FPR) signaling pathway.

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